molecular formula C8H10BrCl2NO B13486432 (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride

(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride

Cat. No.: B13486432
M. Wt: 286.98 g/mol
InChI Key: LLUYNNOFJULKMY-DDWIOCJRSA-N
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Description

(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with bromine and chlorine substituents on the aromatic ring, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-bromo-5-chlorobenzaldehyde.

    Reductive Amination: The aldehyde undergoes reductive amination with (S)-2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The bromine and chlorine substituents can be replaced by other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethanone.

    Reduction: Formation of (1S)-2-amino-1-(3-bromo-5-chlorocyclohexyl)ethan-1-ol.

    Substitution: Formation of (1S)-2-amino-1-(3-methoxy-5-chlorophenyl)ethan-1-ol.

Scientific Research Applications

Chemistry

In chemistry, (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound can be used as a ligand in receptor binding studies due to its ability to interact with various biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for drug design and discovery, particularly in the development of compounds with specific receptor affinities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. The bromine and chlorine substituents can enhance its binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-amino-1-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride
  • (1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride
  • (1S)-2-amino-1-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride

Uniqueness

Compared to similar compounds, (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromine and chlorine substituents on the aromatic ring. This combination can influence its reactivity and binding properties, making it distinct in terms of its chemical and biological behavior.

Biological Activity

(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₉BrClN₂
  • Molecular Weight : 234.52 g/mol
  • CAS Number : 1191908-61-8

1. Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Klebsiella pneumoniae40 µg/mL

These results indicate that the compound's antibacterial activity is comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

2. Antifungal Activity

The compound also shows antifungal activity against common fungal pathogens. In vitro studies have reported varying MIC values against different fungal strains.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69 µM
Fusarium oxysporum56.74 µM

The antifungal efficacy indicates that this compound could be a candidate for further development in antifungal therapies .

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

A study examined the impact of the compound on MCF-7 breast cancer cells, revealing:

  • IC50 Value : 225 µM
  • The compound induced apoptosis, leading to cell cycle arrest in the S phase.

The treated cells exhibited increased lactate dehydrogenase (LDH) activity, indicating cell membrane damage and cytotoxic effects .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular pathways involved in bacterial and fungal cell wall synthesis, as well as apoptosis in cancer cells.

Properties

Molecular Formula

C8H10BrCl2NO

Molecular Weight

286.98 g/mol

IUPAC Name

(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9BrClNO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1

InChI Key

LLUYNNOFJULKMY-DDWIOCJRSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Br)[C@@H](CN)O.Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(CN)O.Cl

Origin of Product

United States

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